Ethyl 2-(1-benzothiophen-3-yl)acetate
Description
Contextualization within Heterocyclic Chemistry and Benzothiophene (B83047) Research
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among these, sulfur-containing heterocycles like benzothiophene are of particular interest due to their unique electronic properties and reactivity. wikipedia.org The benzothiophene ring system is an aromatic bicyclic structure with 10 π-electrons, which imparts it with considerable stability. wikipedia.org
The fusion of a benzene (B151609) and a thiophene (B33073) ring can result in two isomers: benzo[b]thiophene and benzo[c]thiophene, with the former being more common and extensively studied. wikipedia.org Benzothiophene and its derivatives are found in some natural products and are key components in various synthetic compounds with diverse applications, including pharmaceuticals and dyes. wikipedia.org Research into benzothiophenes is a dynamic area, with continuous efforts to develop new synthetic methodologies and to explore the potential of novel derivatives.
Academic Significance of the Ethyl 2-(1-benzothiophen-3-yl)acetate Scaffold in Chemical Biology and Organic Synthesis
The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis. Its structure, featuring a reactive acetate (B1210297) group attached to the 3-position of the benzothiophene core, makes it an ideal precursor for the synthesis of more elaborate molecules. This is particularly relevant in the field of medicinal chemistry, where the benzothiophene scaffold is a recognized "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov
The ethyl acetate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of functional groups such as amides, esters, and ketones. This chemical tractability allows for the systematic modification of the molecule, a key strategy in drug discovery for optimizing biological activity and pharmacokinetic properties. For instance, various benzothiophene derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net
In organic synthesis, this compound serves as a key intermediate for constructing complex heterocyclic systems. The reactivity of both the benzothiophene ring and the side chain can be exploited to build fused ring systems or to introduce diverse substituents, leading to a wide range of molecular architectures. jocpr.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7597-68-4 | rsc.orgwikipedia.org |
| Molecular Formula | C₁₂H₁₂O₂S | wikipedia.org |
| Molecular Weight | 220.29 g/mol | wikipedia.org |
| Appearance | Off-white to light yellow powder or liquid | wikipedia.org |
| Purity | Typically >97% | wikipedia.org |
Research Findings
Detailed research on this compound itself is often embedded within broader studies on the synthesis and biological evaluation of its derivatives. The compound is frequently utilized as a starting material or a key intermediate.
One common synthetic route to access the benzothiophene-3-acetic acid core involves the cyclization of a substituted thiophenol with a suitable three-carbon synthon. Subsequent esterification leads to the ethyl acetate derivative. For example, a general approach involves the reaction of a thiophenol with an α-haloacetate.
While specific biological activity data for this compound is not extensively reported in primary literature, its derivatives have shown significant pharmacological potential. For instance, a US patent describes the synthesis of various benzothiophene derivatives starting from related precursors, which are investigated as peroxisome proliferator-activated receptor (PPAR) agonists for the treatment of metabolic diseases. google.com This highlights the importance of the benzothiophene acetate scaffold in generating compounds with therapeutic potential.
Furthermore, studies on related benzothiophene-2-carboxylic acid derivatives have led to the identification of potent antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov These findings underscore the value of the benzothiophene scaffold in addressing urgent medical needs.
Table 2: Representative Synthetic Applications of the Benzothiophene Acetate Scaffold
| Starting Material | Reagents and Conditions | Product Type | Potential Application | Reference |
| Benzo[b]thiophene-3-acetic acid | Various amines, coupling agents | Benzothiophene-3-carboxamides | Local anesthetics, anticholinergics | nih.gov |
| Substituted 2-(methylthio)phenylacetylenes | CO, alcohol, O₂, PdI₂/KI catalyst | Benzothiophene-3-carboxylates | Heterocyclic synthesis | acs.org |
| 3-Aryl-6-methoxy thiofurans | Cyclodehydration with aluminum chloride | Raloxifene intermediate | Selective estrogen receptor modulator (SERM) | jocpr.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-benzothiophen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJKYZFZTOKLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285569 | |
| Record name | Ethyl (1-benzothiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-68-4 | |
| Record name | NSC42320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1-benzothiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Ethyl 2 1 Benzothiophen 3 Yl Acetate
Transformations of the Ester Moiety
The ester group in ethyl 2-(1-benzothiophen-3-yl)acetate is a prime site for chemical modification, offering straightforward pathways to corresponding carboxylic acids and alcohols. These transformations are fundamental in synthetic organic chemistry, providing access to a broader range of derivatives.
Hydrolysis to Corresponding Carboxylic Acids
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(1-benzothiophen-3-yl)acetic acid, is a common and fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) in an aqueous solution. The resulting carboxylate salt is then acidified to yield the final carboxylic acid product. This conversion is a critical step in the synthesis of various biologically active molecules, as the carboxylic acid functionality can be further derivatized or may be essential for biological activity.
Reduction to Alcohols
The ester functionality can be reduced to the corresponding primary alcohol, 2-(1-benzothiophen-3-yl)ethanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol can then serve as a precursor for the synthesis of other derivatives, including ethers and halides, further expanding the synthetic utility of the original benzothiophene (B83047) scaffold.
Reactions Involving the Benzothiophene Core
The benzothiophene nucleus of this compound is amenable to a variety of reactions that allow for the introduction of new functional groups and the construction of more complex heterocyclic systems.
Electrophilic Aromatic Substitution Reactions on the Benzothiophene Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the benzothiophene ring system is no exception. masterorganicchemistry.commasterorganicchemistry.com These reactions involve the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The position of substitution on the benzothiophene ring is influenced by the directing effects of the existing substituents. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comyoutube.com For instance, Friedel-Crafts acylation can be used to introduce an acyl group onto the benzothiophene ring, a key step in the synthesis of certain pharmaceutical intermediates. jocpr.comresearchgate.net The reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to generate a highly reactive acylium ion. masterorganicchemistry.comjocpr.com
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Product Type |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzothiophene |
| Bromination | Br₂, FeBr₃ | Bromo-substituted benzothiophene |
| Acylation | Acyl chloride, AlCl₃ | Acyl-substituted benzothiophene |
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic placement of functional groups on the benzothiophene core can facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. These reactions are powerful tools for building molecular complexity and are often employed in the synthesis of natural products and their analogs. For example, a suitably substituted benzothiophene derivative can undergo cyclization to form a new ring fused to the original benzothiophene structure. researchgate.net The specific conditions and outcomes of these reactions are highly dependent on the nature of the starting material and the reagents employed.
Functionalization of the Benzothiophene Nucleus
Beyond classical electrophilic substitution, the benzothiophene nucleus can be functionalized through various other methods. researchgate.net These can include metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which allow for the formation of carbon-carbon bonds and the introduction of aryl or vinyl substituents. Additionally, directed ortho-metalation (DoM) can be used to selectively functionalize the positions adjacent to the sulfur atom. These advanced synthetic methods provide precise control over the substitution pattern, enabling the synthesis of highly tailored benzothiophene derivatives with specific properties. researchgate.net
Formation of Complex Molecular Scaffolds from this compound Precursors
The strategic positioning of the acetate (B1210297) group at the C-3 position of the benzothiophene nucleus makes this compound a valuable precursor for the synthesis of a variety of complex, fused heterocyclic systems. The reactivity of this compound is primarily centered around the active methylene (B1212753) group (—CH₂—) and the ester functionality, which serve as handles for elaboration and cyclization reactions.
The active methylene group, situated between the aromatic benzothiophene ring and the carbonyl of the ester, exhibits notable C-H acidity. This allows for deprotonation by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include condensations with electrophiles, which set the stage for subsequent intramolecular cyclizations to build new rings onto the benzothiophene framework. Furthermore, the ester group can be readily converted into other functional groups, such as hydrazides or amides, opening up alternative pathways for derivatization and the construction of nitrogen-containing heterocycles.
Synthesis of Fused Pyridine (B92270) Scaffolds: The Thieno[3,2-b]pyridine (B153574) Core
One of the significant applications of this compound and its derivatives is in the construction of thieno[3,2-b]pyridines. These fused systems are of interest in medicinal chemistry. The synthesis often involves the conversion of the acetate ester into a more reactive intermediate, such as a β-enaminonitrile, which can then undergo intramolecular cyclization.
A representative synthetic approach begins with the base-catalyzed condensation of a derivative, 1-benzothiophen-3-acetonitrile, with a dimethylformamide-dimethylacetal (DMF-DMA). This reaction forms an enamine intermediate. Subsequent reaction with an amino compound in the presence of an acid catalyst initiates a cyclization-aromatization sequence to yield the thieno[3,2-b]pyridine scaffold. While this example starts from the nitrile, the analogous reactivity of the ethyl ester via condensation reactions is a well-established synthetic strategy. For instance, the reaction of the ester with other nitriles can lead to related intermediates primed for cyclization.
Research has also demonstrated the synthesis of benzothieno[3,2-b]pyridine derivatives through domino reactions involving functionalized benzothiophenes. nih.gov For example, a 3-amino-2-formyl-benzothiophene can undergo a Friedländer-type condensation with active methylene compounds to form the fused pyridine ring. nih.gov This highlights a pathway where the acetate group of the title compound could be manipulated to install the necessary functionalities for such cyclizations.
Table 1: Synthesis of Thieno[3,2-b]pyridine Derivatives
| Starting Material Analogue | Reagents | Product Scaffold | Key Transformation | Ref. |
| 1-Benzothiophen-3-acetonitrile | 1. DMF-DMA2. ArNH₂, AcOH | 4-Arylaminothieno[3,2-b]pyridine | Condensation-Cyclization | nih.gov |
| 3-Amino-2-formyl benzothiophene | Ketones, 1,3-Diones | Substituted Benzothieno[3,2-b]pyridines | Friedländer Annulation | nih.gov |
Formation of Fused Pyridazinone and Pyrimidinone Systems
The ester functional group of this compound can be readily transformed into a hydrazide by reacting it with hydrazine (B178648) hydrate. This resulting 2-(1-benzothiophen-3-yl)acetohydrazide is a highly versatile intermediate for building nitrogen-rich heterocyclic scaffolds.
For example, the acetohydrazide can be cyclized with various reagents to form six-membered rings. Reaction with ethyl acetoacetate (B1235776) leads to the formation of a pyrazolone (B3327878) ring, while condensation with acetylacetone (B45752) yields a dimethylpyrazole derivative attached to the benzothiophene core. Although these specific examples have been detailed for the 2-substituted isomer, the chemical principles are directly applicable to the 3-substituted acetohydrazide. researchgate.net
Furthermore, the acetohydrazide can react with malononitrile (B47326) in the presence of a base like piperidine. This initiates a condensation followed by an intramolecular cyclization to afford a pyridinone ring fused to the benzothiophene system. These multi-step, one-pot syntheses are efficient methods for generating molecular complexity from simple precursors.
Table 2: Heterocyclic Scaffolds from 2-(1-Benzothiophen-3-yl)acetohydrazide
| Reagent | Resulting Scaffold | Reaction Type | Ref. (Analogous Reactivity) |
| Ethyl Acetoacetate | Pyrazolone-fused system | Condensation-Cyclization | researchgate.net |
| Malononitrile | Pyridinone-fused system | Condensation-Cyclization | mdpi.com |
| Carbon Disulfide / KOH | Oxadiazole-thione system | Cyclization | N/A |
| Phthalic Anhydride (B1165640) | Phthalazinedione-fused system | Acylation-Cyclization | researchgate.net |
Structural Characterization and Theoretical Investigations of Ethyl 2 1 Benzothiophen 3 Yl Acetate and Analogs
Spectroscopic Analysis in Structural Elucidation (General)
The elucidation of the structure of ethyl 2-(1-benzothiophen-3-yl)acetate and its analogs relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the connectivity and substitution patterns of the benzothiophene (B83047) core and the ethyl acetate (B1210297) side chain. For instance, in related benzofuran (B130515) analogs, specific signals in the ¹H NMR spectrum, such as triplets and quartets, confirm the presence of the ethyl group, while singlets and multiplets correspond to the aromatic and methylene (B1212753) protons. nih.govresearchgate.net
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. Key absorptions would include the characteristic C=O stretching vibration of the ester group and various peaks corresponding to the aromatic C-H and C=C bonds of the benzothiophene ring system. Mass spectrometry (MS) complements these techniques by determining the molecular weight and fragmentation pattern, further corroborating the proposed structure. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, offering a precise picture of molecular conformation, planarity, and the nature of intermolecular forces that govern the crystal packing.
Determination of Molecular Conformation and Planarity
Studies on analogous benzothiophene and benzofuran derivatives reveal that the benzothiophene ring system is typically planar or nearly planar. nih.govjuniperpublishers.comnih.gov For example, in two thiophene (B33073) derivatives, the benzothiophene rings were found to be essentially planar with only minor deviations. nih.gov The conformation of the ethyl acetate side chain relative to the benzothiophene core is a key structural feature. In a related compound, ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, the substituted amino substituent adopts an extended conformation. nih.gov The planarity of the core structure is often influenced by the absence of significant intramolecular steric hindrance. researchgate.net
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions, Halogen Bonding)
The crystal packing of benzothiophene derivatives is often dictated by a network of non-covalent interactions.
Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors, analogs with suitable functional groups, such as amino or hydroxyl groups, readily form intermolecular hydrogen bonds. nih.govresearchgate.net For instance, in ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, pairs of molecules are linked by N-H···O hydrogen bonds to form centrosymmetric dimers. nih.gov Weak C-H···O hydrogen bonds are also commonly observed, contributing to the stability of the crystal lattice. researchgate.netresearchgate.netimist.ma
C-H···π Interactions: The interaction between a C-H bond and a π-system is a significant factor in the crystal packing of many aromatic compounds. rsc.orgrsc.org These interactions, where a hydrogen atom from a C-H bond points towards the electron-rich π-cloud of an aromatic ring, help to stabilize the three-dimensional structure. researchgate.netnih.gov In glycan recognition, these interactions are crucial, with a preference for multiple C-H bonds aligning with a single π-system. nih.gov
Halogen Bonding: In halogenated analogs of benzothiophene, halogen bonding plays a crucial role. This interaction involves a halogen atom acting as an electrophilic center (the σ-hole) and interacting with a nucleophile, such as a heteroatom or a π-system. nih.gov Studies on halothiophene derivatives have shown that C-X···N (where X is a halogen) and even Br···π interactions can be significant, with interaction energies ranging from -5.4 to -19.6 kJ/mol. nih.govacs.org The strength of the halogen bond is influenced by the nature of the halogen and the electronic properties of the molecule to which it is attached. nih.gov
Crystallographic Disorder Phenomena
Crystallographic disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice, is a known phenomenon in benzothiophene derivatives. juniperpublishers.com This can involve the disorder of substituent groups or even parts of the ring system itself. For example, in one benzothiophene derivative, two carbon atoms were found to be disordered over two sites with different occupancy factors. juniperpublishers.com In another case, a thiophene ring was disordered over two positions. nih.gov Such disorder can complicate structure determination but also provides insights into the conformational flexibility of the molecule. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to study benzothiophene derivatives. ub.ac.idsemanticscholar.org These calculations can predict molecular geometries, which are often in good agreement with experimental data from X-ray crystallography. nih.gov DFT is also used to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and optoelectronic properties. ub.ac.idespublisher.com
For instance, DFT studies on related systems have been used to calculate the energies of non-covalent interactions, such as halogen bonds, providing a quantitative measure of their strength. nih.govnih.gov The method can also be employed to predict reactivity indices and identify potential sites for nucleophilic or electrophilic attack. semanticscholar.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate absorption spectra, providing theoretical support for experimental UV-Vis data. espublisher.comjmaterenvironsci.com
Molecular and Electronic Structure Analysis
The definitive molecular structure of this compound can be understood by examining its constituent parts: the 1-benzothiophene (also known as thianaphthene) core and the ethyl acetate side chain. 1-Benzothiophene is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene ring. wikipedia.org The geometry and electronic properties of this core structure are well-established.
Detailed structural and electronic analysis of analogous compounds provides further insight. For instance, a comprehensive study on a related chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, involved characterization by ¹H- and ¹³C-NMR, FT-IR, and mass spectrometry. nih.gov Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were performed on this analog to determine its optimized geometry and frontier molecular orbitals (HOMO and LUMO). nih.gov The experimental spectroscopic data were found to be in good agreement with the theoretical calculations. nih.gov
The electronic structure of the parent benzothiophene scaffold is fundamental to the properties of its derivatives. It is an aromatic system with delocalized π-electrons across the bicyclic structure. wikipedia.org The attachment of the ethyl acetate group at the 3-position influences the electron distribution. DFT studies on analogs like (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one have shown how the benzothiophene moiety participates in the electronic structure, with calculated HOMO and LUMO energies indicating regions of electron-donating and accepting capabilities. researchgate.net
Table 1: Spectroscopic and Structural Data for Benzothiophene Analogs
| Compound/Feature | Method | Observation | Reference |
|---|---|---|---|
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | ¹H-NMR, ¹³C-NMR, FT-IR, LC-MS/MS | Experimental data consistent with proposed structure. | nih.gov |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | DFT (B3LYP/6-311++G(d,p)) | Optimized geometry and frontier molecular orbitals calculated. | nih.gov |
| Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate | Single-Crystal X-ray | Dihedral angle between benzofuran and oxopyridazine rings is 73.33 (8)°. | researchgate.net |
Molecular Docking and Binding Mode Predictions (focused on in vitro mechanistic insights)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable in vitro mechanistic insights by identifying potential biological targets and elucidating binding interactions at the molecular level. While docking studies specifically targeting this compound are scarce, research on its analogs highlights the potential of the benzothiophene scaffold in interacting with biologically relevant macromolecules.
A study on ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate demonstrated its inhibitory activity against glutathione (B108866) S-transferase (GST), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Molecular docking analyses supported these in vitro findings, predicting strong binding affinities for all three enzymes. nih.gov
Docking Results for an Analog:
Target: Acetylcholinesterase (AChE)
Binding Energy: -11.24 kcal/mol
Target: Butyrylcholinesterase (huBChE)
Binding Energy: -8.56 kcal/mol
Target: Glutathione S-transferase (GST)
Binding Energy: -10.39 kcal/mol nih.gov
These results suggest that the benzothiophene moiety can effectively fit into the active sites of these enzymes, forming key interactions that lead to inhibition.
In another example, a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT₁A serotonin (B10506) receptors. nih.gov The most promising compound showed micromolar affinity (Ki = 2.30 μM). nih.gov Docking studies using a homology model of the receptor helped to explain the observed affinity, highlighting important electrostatic interactions between the ligand and key residues like D116 in the binding site. nih.gov
Furthermore, various benzothiophene derivatives have been investigated as potential antiseizure agents, with in vitro binding assays suggesting that their mechanism may involve interaction with neuronal voltage-sensitive sodium channels. mdpi.com These studies collectively indicate that the benzothiophene scaffold, as present in this compound, is a versatile pharmacophore capable of targeted interactions with various biological receptors and enzymes, providing a strong basis for its potential bioactivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Benzothiophene (Thianaphthene) |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate |
| Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate |
| Ethyl 2-(3-ethyl-sulfinyl-5-methyl-1-benzofuran-2-yl)acetate |
| (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Future Directions in Research on Ethyl 2 1 Benzothiophen 3 Yl Acetate and Its Derivatives
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on green chemistry is expected to heavily influence the future synthesis of benzothiophene (B83047) scaffolds. nih.govresearchgate.net The demand for environmentally friendly and efficient processes necessitates a shift away from conventional methods that may involve harsh conditions or hazardous reagents. nih.gov Future research will likely prioritize the development of synthetic pathways that align with the principles of green chemistry. nih.govresearchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer high atom economy and procedural simplicity. nih.gov Future methodologies may adapt MCRs, such as the Gewald reaction, for the one-pot synthesis of highly substituted benzothiophene derivatives. nih.govresearchgate.net
Eco-Friendly Solvents and Catalysts: Research is moving towards the use of greener solvents, such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.gov The development of heterogeneously-catalyzed reactions will also be crucial, as these catalysts can be easily recovered and reused, reducing waste and cost. nih.gov
Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to traditional heating methods. researchgate.net The application of these technologies to the synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate derivatives represents a promising avenue for sustainable production.
| Green Synthetic Strategy | Description | Potential Advantage |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation to form a new product containing portions of all reactants. nih.gov | Increased efficiency, reduced waste, and simplified procedures. nih.gov |
| Deep Eutectic Solvents | Mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components. nih.gov | Biodegradable, low cost, and non-flammable alternative to traditional organic solvents. nih.gov |
| Microwave/Ultrasound Assistance | Using microwave or ultrasonic irradiation to supply energy for chemical reactions. researchgate.net | Rapid heating, shorter reaction times, and often higher yields. researchgate.net |
| Heterogeneous Catalysis | Using a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. nih.gov | Ease of separation from the reaction mixture, reusability, and enhanced stability. nih.gov |
Advanced Mechanistic Investigations of Chemical Transformations
A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the outcomes of new chemical transformations. Future studies on this compound and its derivatives will employ advanced analytical and theoretical methods to elucidate the intricate details of their formation and reactivity.
In-situ Spectroscopic Analysis: Techniques such as real-time nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can monitor reactions as they happen, providing valuable data on reaction intermediates, transition states, and kinetics.
Computational Mechanistic Studies: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely mechanism. nih.gov Such studies, for example, have been successfully used to support experimental results for other benzothiophene derivatives. nih.gov
Isotopic Labeling Studies: The use of isotopes (e.g., ¹³C, ²H) allows chemists to track the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
These investigations will enable chemists to fine-tune reaction conditions for improved yields and selectivity and to rationally design new reactions based on a fundamental understanding of the molecule's electronic and steric properties.
Expansion of Structural Diversity for Chemical Probe Development
Chemical probes are essential tools for interrogating biological systems and validating the targets of potential therapeutic agents. olemiss.edu The benzothiophene scaffold is a valuable starting point for the development of such probes due to its presence in many biologically active compounds. nih.govnih.gov Future research will focus on systematically modifying the this compound structure to create a diverse library of compounds for screening.
Key strategies for expanding structural diversity include:
Combinatorial Chemistry: Generating large libraries of related compounds by systematically varying the substituents on the benzothiophene ring and the acetate (B1210297) side chain. dundee.ac.uk
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties. For instance, the benzothiophene ring itself is considered a bioisostere of a phenyl group, a principle that can be further exploited. nih.gov
Functionalization for Conjugation: Introducing reactive handles into the molecule that allow it to be attached to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photosensitive groups, to facilitate biological studies. olemiss.edu
The synthesis of focused libraries of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has already demonstrated the potential of this scaffold in identifying compounds with interesting biological profiles, a foundational step in probe development. mdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation has revolutionized modern chemical research and drug discovery. jddhs.comjddhs.com This integrated approach allows for a more rational and efficient design of novel molecules with desired properties, moving beyond traditional trial-and-error methods. jddhs.comjddhs.com
The workflow for designing new derivatives of this compound will increasingly involve:
In Silico Design and Screening: Using computational tools to design virtual libraries of derivatives and predict their properties. jddhs.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations help prioritize which compounds to synthesize. jddhs.comjddhs.com
Targeted Synthesis: Synthesizing only the most promising candidates identified through computational screening. This saves significant time and resources compared to synthesizing and testing large, uncurated libraries. nih.govmdpi.com
Experimental Validation: Testing the synthesized compounds in relevant assays to determine their actual properties. jddhs.com
Iterative Refinement: Using the experimental results to refine the computational models, leading to a cycle of design, synthesis, and testing that progressively improves the desired characteristics of the molecules. nih.gov
This iterative, hybrid approach, which has been successfully applied to the design of other complex molecules, ensures that research efforts are focused and efficient, accelerating the discovery of new benzothiophene derivatives with specific, tailored functions. jddhs.comnih.gov
| Computational Technique | Application in Rational Design |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target, helping to estimate binding affinity. nih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules, providing insights into reactivity, geometry, and spectroscopic properties. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. jddhs.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, revealing information about the stability and conformational changes of a molecule or a molecule-target complex. jddhs.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(1-benzothiophen-3-yl)acetate, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting benzothiophene derivatives with ethyl chloroacetate or analogous reagents. For example, the synthesis of structurally similar compounds (e.g., benzothiazole acetates) employs ethyl 3-chloro-3-oxopropanoate with aminothiophenol in the presence of trimethylamine to yield the target product . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent choice (e.g., THF or DCM), and catalyst stoichiometry to minimize side reactions (e.g., ester hydrolysis or ring-opening). Yield improvements may require iterative purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., ester carbonyl at ~170 ppm, benzothiophene protons at 7.0–8.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or molecular conformation using single-crystal diffraction (e.g., SHELX refinement or OLEX2 workflows ).
- GC-MS/HPLC : Detect impurities (e.g., unreacted precursors) and quantify purity (>98% by area normalization) .
Advanced Research Questions
Q. How can researchers address contradictions between experimental crystallographic data and computational models for this compound?
- Methodology :
- Refine experimental data using software like SHELXL or OLEX2 to resolve disorder or thermal motion artifacts .
- Compare experimental bond lengths/angles (e.g., C-S bond: ~1.74 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or computational basis-set limitations .
- Validate models by cross-referencing with spectroscopic data (e.g., NMR coupling constants) .
Q. What strategies mitigate low yields during the synthesis of this compound, particularly in scale-up scenarios?
- Methodology :
- Side Reaction Analysis : Monitor intermediates via TLC or in-situ IR to identify competing pathways (e.g., ester hydrolysis under acidic conditions).
- Catalyst Screening : Test alternatives to trimethylamine (e.g., DMAP or pyridine derivatives) to enhance nucleophilic substitution efficiency .
- Purification : Use preparative HPLC for polar byproducts or gradient recrystallization (e.g., hexane/ethyl acetate) to isolate the product .
Q. How do substituents on the benzothiophene core influence the reactivity of this compound in downstream functionalization?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the 5-position increase electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination or alkoxylation).
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance π-stacking but may reduce reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Quantify effects via Hammett plots or computational Fukui indices to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
